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Compound of Interest

Compound Name: 2-nitropyridine-4-carboxylic Acid

Cat. No.: B052958

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance
(NMR) and Infrared (IR) spectroscopic properties of 2-nitropyridine-4-carboxylic acid. The
following sections detail predicted spectral data, standardized experimental protocols for data
acquisition, and a structural correlation analysis, presenting a valuable resource for the
characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted *H and 3C NMR chemical shifts and the
expected IR absorption frequencies for 2-nitropyridine-4-carboxylic acid. These values are
calculated based on established spectroscopic principles and serve as a reliable reference for
experimental data.

Table 1: Predicted *H NMR Spectral Data for 2-
Nitropyridine-4-Carboxylic Acid
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Proton (H)

Chemical Shift (5,

. Coupling Constant
Multiplicity

ppm) (3, Hz)
H-3 ~8.5 Doublet (d) ~5.0
H-5 ~8.9 Doublet (d) ~5.0
H-6 ~9.2 Singlet (s)
COOH >10 Broad Singlet

Table 2: Predicted **C NMR Spectral Data for 2-
Nitropyridine-4-Carboxylic Acid

Carbon (C) Chemical Shift (6, ppm)
C-2 ~150
C-3 ~122
C-14 ~145
C-5 ~120
C-6 ~155
COOH ~165

Table 3: Predicted FT-IR Absorption Data for 2-
Nitropyridine-4-Carboxylic Acid
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Expected

Functional Group Vibrational Mode Absorption Range Intensity
(cm™)

O-H (Carboxylic Acid) Stretching 3300 - 2500 Broad, Strong

C-H (Aromatic) Stretching 3100 - 3000 Medium

C=0 (Carboxylic Acid)  Stretching 1710 - 1680 Strong

C=C, C=N (Aromatic ] )

] Stretching 1600 - 1450 Medium to Strong

Ring)

N-O (Nitro Group) Asymmetric Stretching 1550 - 1500 Strong

N-O (Nitro Group) Symmetric Stretching 1350 - 1300 Strong

C-N Stretching 1300 - 1200 Medium

O-H (Carboxylic Acid) Bending 1440 - 1395 Medium

C-H (Aromatic) Bending (out-of-plane) 900 - 675 Medium to Strong

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of solid
organic compounds like 2-nitropyridine-4-carboxylic acid.

Protocol for 'H and **C NMR Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of dry 2-nitropyridine-4-carboxylic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds, Methanol-d4) in a clean, dry vial. Complete dissolution is crucial for high-
resolution spectra.

o Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the
solution height is at least 4 cm.
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o

Cap the NMR tube securely.

e Instrument Setup and Data Acquisition:

o

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.

For 1H NMR, acquire the spectrum using a standard single-pulse experiment. Typical
parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number
of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

For 13C NMR, acquire a proton-decoupled spectrum. Typical parameters include a 30-45
degree pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds,
and a relaxation delay of 2-5 seconds. A larger number of scans will be required compared
to 'H NMR due to the low natural abundance of 3C.

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

» Data Processing:

[¢]

[e]

o

[¢]

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectra to obtain pure absorption lineshapes.

Perform baseline correction to ensure a flat baseline.

Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.

Calibrate the chemical shift scale.

Protocol for Fourier-Transform Infrared (FT-IR)
Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background
spectrum of the clean, empty ATR accessory.

o Place a small amount of the solid 2-nitropyridine-4-carboxylic acid powder onto the ATR
crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

e Instrument Setup and Data Acquisition:
o Place the ATR accessory in the sample compartment of the FT-IR spectrometer.

o Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4
cm~1 over the range of 4000-400 cm™1.

» Data Processing:

o The instrument software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

o Label the significant peaks with their corresponding wavenumbers.

Structure-Spectra Correlation

The predicted spectral data is directly correlated with the molecular structure of 2-
nitropyridine-4-carboxylic acid. The following diagram illustrates the logical relationship
between the different functional groups and their expected spectroscopic signals.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b052958?utm_src=pdf-body
https://www.benchchem.com/product/b052958?utm_src=pdf-body
https://www.benchchem.com/product/b052958?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b052958?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Correlation for 2-Ni 4-Carboxylic Acid

Molecular Structure
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Caption: Correlation of molecular structure with NMR and IR spectral features.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Nitropyridine-4-Carboxylic
Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b052958#nmr-and-ir-spectra-of-2-nitropyridine-4-
carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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